Superior IOP Reduction: Netarsudil 0.02% Once-Daily vs. Ripasudil 0.4% Twice-Daily
In a prospective, randomized, head-to-head clinical trial involving 140 eyes with primary open-angle glaucoma (POAG), netarsudil 0.02% ophthalmic solution administered once daily (QD) demonstrated superior intraocular pressure (IOP) lowering compared to ripasudil 0.4% ophthalmic solution administered twice daily (BID) [1]. The quantitative difference was both statistically and clinically significant. Furthermore, the incidence of adverse events was lower in the netarsudil group (32.9%) compared to the ripasudil group (44.3%), despite netarsudil's more convenient once-daily dosing regimen [1].
| Evidence Dimension | Mean Diurnal Intraocular Pressure (IOP) Reduction |
|---|---|
| Target Compound Data | Mean Diurnal IOP: 17.11–18.47 mmHg; Reduction from baseline: 4.64 mmHg |
| Comparator Or Baseline | Ripasudil 0.4% (BID): Mean Diurnal IOP: 19.22–20.69 mmHg; Reduction from baseline: 2.77 mmHg |
| Quantified Difference | An intergroup difference of 2.3 mmHg (p < 0.0001) in mean diurnal IOP favoring netarsudil; Netarsudil provided a 1.87 mmHg greater reduction from baseline |
| Conditions | Randomized clinical trial in patients with primary open-angle glaucoma (POAG); N=140 eyes; 3-month follow-up. |
Why This Matters
For procurement, netarsudil offers significantly greater IOP-lowering efficacy with a once-daily dosing schedule and a more favorable adverse event profile compared to the twice-daily ripasudil, directly impacting patient adherence and clinical outcomes.
- [1] Kumar A, et al. Netarsudil v/s Ripasudil: The battle of supremacy between two ROCKS-I (rho kinase inhibitors). Int Ophthalmol. 2025 Jun;45(1):240. View Source
